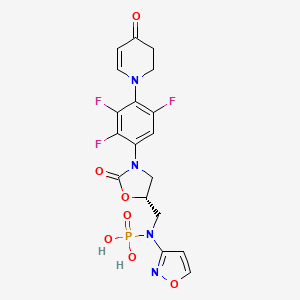
Contezolid phosphoramidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Contezolid phosphoramidic acid is a derivative of contezolid, an oxazolidinone antibacterial agent. Contezolid is known for its efficacy against multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound is being explored for its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for further pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of contezolid phosphoramidic acid involves the reaction of contezolid with phosphoramidic acid derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine to facilitate the formation of the phosphoramidic acid ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Contezolid phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to release contezolid and phosphoric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under oxidative and reductive conditions is an area of ongoing research.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with pH adjustments.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Contezolid and phosphoric acid.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Contezolid phosphoramidic acid has several scientific research applications:
Chemistry: Used as a model compound to study the stability and reactivity of phosphoramidic acid derivatives.
Biology: Investigated for its potential to enhance the delivery and efficacy of contezolid in biological systems.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of contezolid, making it more effective against resistant bacterial infections.
Mecanismo De Acción
The mechanism of action of contezolid phosphoramidic acid involves its conversion to contezolid in vivo. Contezolid inhibits bacterial growth by preventing the formation of the functional 70S initiation complex required for bacterial protein synthesis . This action targets the ribosomal RNA, disrupting the translation process and effectively inhibiting bacterial proliferation.
Comparación Con Compuestos Similares
Uniqueness of Contezolid Phosphoramidic Acid: this compound stands out due to its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for overcoming the limitations of existing oxazolidinone antibiotics. Its unique structure allows for better pharmacokinetic properties and reduced side effects, making it a valuable addition to the arsenal against multidrug-resistant bacterial infections.
Propiedades
Fórmula molecular |
C18H16F3N4O7P |
|---|---|
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid |
InChI |
InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1 |
Clave InChI |
RIAVILIFLLSVNO-LLVKDONJSA-N |
SMILES isomérico |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
SMILES canónico |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




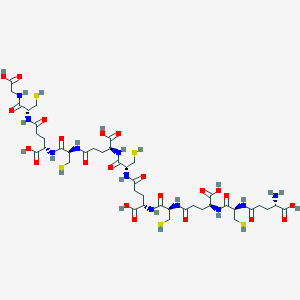
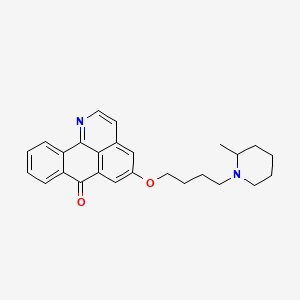
![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
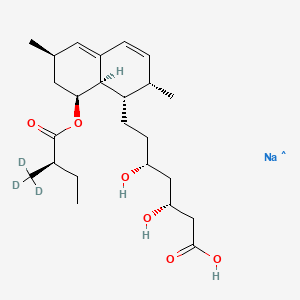
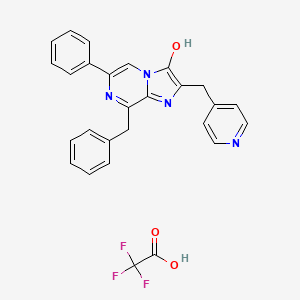
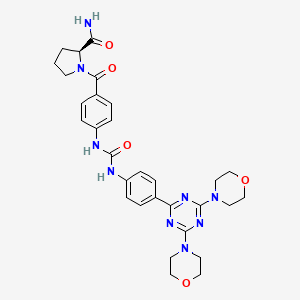


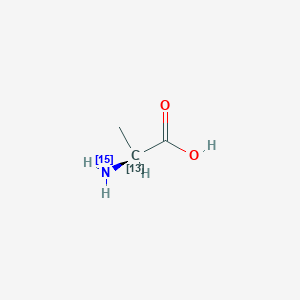
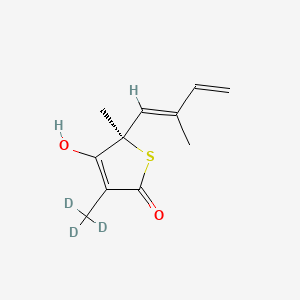
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
